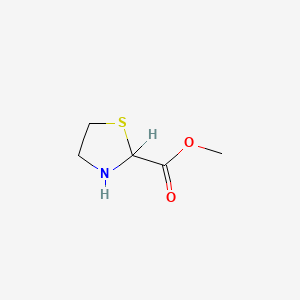

Methyl 1,3-thiazolidine-2-carboxylate

Description

Methyl 1,3-thiazolidine-2-carboxylate (IUPAC name: this compound) is a heterocyclic compound featuring a five-membered thiazolidine ring fused with a methyl ester group. Its molecular formula is C₅H₉NO₂S, and it is often encountered as a hydrochloride salt (PubChem CID: 2737507) with a melting point of ~158°C (decomposition) and 98% purity . The compound is synthesized via cyclization reactions involving thiourea derivatives or 1,3-dihydroxyethanolamine precursors, as evidenced by studies on related thiazolidines .

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

methyl 1,3-thiazolidine-2-carboxylate |

InChI |

InChI=1S/C5H9NO2S/c1-8-5(7)4-6-2-3-9-4/h4,6H,2-3H2,1H3 |

InChI Key |

IEYXUDKJVHYWOM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1NCCS1 |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazolidine derivatives, including methyl 1,3-thiazolidine-2-carboxylate. For instance, a systematic study led to the development of Mycosidine, a novel topical antifungal drug derived from thiazolidine compounds. The compound demonstrated effective antifungal activity against Saccharomyces cerevisiae, with a minimum inhibitory concentration (MIC) of 15.6 mg/L .

Case Study: Mycosidine

- Mechanism of Action : Mycosidine disrupts cell wall integrity and impairs cell cycle progression in fungal cells, indicating its potential as an effective antifungal agent.

- Cellular Response : The treatment resulted in specific protein level changes in treated fungal cells, suggesting a targeted response to the drug .

Antimicrobial Properties

Thiazolidine derivatives have shown promise as antimicrobial agents. Research indicates that modifications to the thiazolidine structure can enhance biological activity against various pathogens. A review highlighted the potential of thiazolidine derivatives as antimicrobial and antioxidant agents, emphasizing their role in combating bacterial infections .

Pharmacokinetics and Drug Design

The pharmacokinetic profiles of thiazolidine derivatives are essential for understanding their efficacy and safety as therapeutic agents. Studies have focused on synthesizing various derivatives to optimize their pharmacological properties. For example, modifications to the thiazolidine structure can alter absorption rates and bioavailability, making them more effective in clinical settings .

Pesticide Development

Thiazolidine compounds are integral to developing new pesticides due to their biological activity. The introduction of thiazolidine groups into pesticide formulations has been shown to enhance their effectiveness against pests while potentially reducing toxicity to non-target organisms .

Case Study: Thiacloprid

- Thiacloprid is a chloronicotinyl insecticide that incorporates thiazolidine structures, demonstrating significant insecticidal activity against various pests .

Synthesis Route Overview

| Method | Description | Yield |

|---|---|---|

| Cyclization Reaction | Utilizes 1,4-dithio-2,5-diol with acrylate reagents under mild conditions | High |

| Esterification | Involves converting thiazolidine-2-carboxylic acid into its methyl ester | Moderate |

These synthesis methods highlight the versatility and accessibility of this compound for research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Methyl 2-Methyl-4,5,5-Triphenyl-1,3-Thiazolidine-2-Carboxylate (6b)

- Molecular Formula: C₂₄H₂₃NO₂S

- Yield : 64.5% (higher than analogues due to favorable steric/electronic effects)

- Physical State : Pale yellow foam

- Key Spectral Data :

Methyl 2,4,5,5-Tetraphenyl-1,3-Thiazolidine-2-Carboxylate (7a)

- Molecular Formula: C₂₄H₂₁NO₂S

- Yield : 24.6% (lower due to increased steric hindrance from tetraphenyl groups)

- Physical State : Colorless foam

- Key Spectral Data :

Methyl Spiro-Fluorene-Thiazolidine Carboxylate (6d)

- Structure : Spiro[fluorene-thiazolidine] hybrid

- Yield : 52.2% (moderate due to solvent effects: MeCN/toluene mixture)

Methyl 1,3-Thiazolidine-2-Carboxylate Hydrochloride

- Molecular Weight : 183.66 g/mol

- Decomposition Point : ~158°C

- Solubility: Enhanced water solubility compared to non-salt forms, making it suitable for biological studies .

Spectral and Crystallographic Insights

- ¹H-NMR : Methyl ester protons (~3.8–3.9 ppm) and NH signals (~3.2–4.1 ppm) are consistent across derivatives but vary in splitting patterns due to substituent-induced electronic environments .

- Crystallography : X-ray data for compounds like 6c and 7c (CCDC-144850, 144851) confirm thiazolidine ring geometry and substituent orientation, critical for structure-activity studies .

Comparative Table of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.